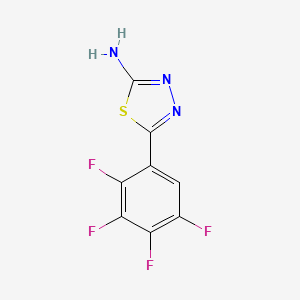
2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a tetrafluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the thiadiazole ring or the tetrafluorophenyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully reduced thiadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the tetrafluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug design.
Comparación Con Compuestos Similares
- 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-oxadiazole
- 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-triazole
- 2-Amino-5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazole
Comparison:
- Structural Differences: While all these compounds contain a tetrafluorophenyl group, they differ in the heterocyclic ring structure (oxadiazole, triazole, thiadiazole).
- Reactivity: The thiadiazole ring in this compound offers unique reactivity compared to oxadiazole and triazole rings, influencing its chemical behavior and applications.
- Applications: Each compound has distinct applications based on its chemical properties. For example, oxadiazoles are often used in materials science, while triazoles are prominent in medicinal chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H3F4N3S |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
5-(2,3,4,5-tetrafluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H3F4N3S/c9-3-1-2(4(10)6(12)5(3)11)7-14-15-8(13)16-7/h1H,(H2,13,15) |
Clave InChI |
OXHQKXBLPUFQAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
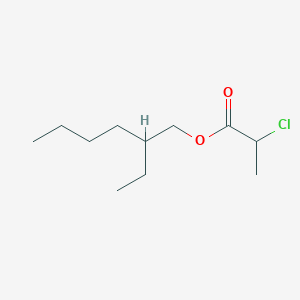

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
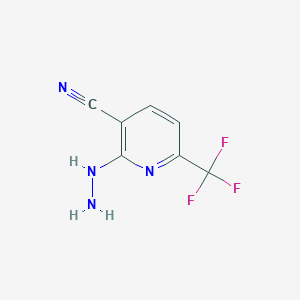


![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)

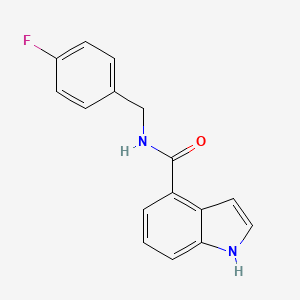
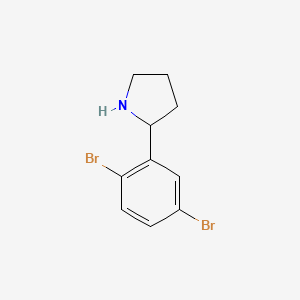
![Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13687678.png)
